molecular formula C12H11NO4S B2761214 Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate CAS No. 293327-12-5

Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No. B2761214
M. Wt: 265.28
InChI Key: AEPPYNMMJCRZLG-UHFFFAOYSA-N
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Description

“Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C12H11NO4S and a molecular weight of 265.29 . This compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

Thiophene-based analogs, such as this compound, have been the focus of a growing number of scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The crystal structure of a similar compound, Methyl-3-aminothiophene-2-carboxylate, has been analyzed using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives like this compound often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H11NO4S) and molecular weight (265.29) . Further details about its boiling point, melting point, and density can be found in chemical databases .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate, as a part of the broader thiophene derivative family, has been the focus of various research studies due to its unique chemical structure and potential applications. Here, we explore its applications in synthetic pathways and its chemical properties, excluding any information related to drug use, dosage, or side effects.

Thiophene Derivatives Synthesis

The synthesis and characterization of thiophene derivatives have been widely studied, demonstrating the compound's versatility in organic synthesis. For instance, the Gewald reaction, a method for synthesizing 2-aminothiophenes, highlights the importance of thiophene derivatives in organic chemistry (Abaee & Cheraghi, 2013; Arora et al., 2013). These methods enable the efficient room-temperature formation of thiophene derivatives, showcasing the compound's role in facilitating complex chemical reactions.

Crystal Structure and Molecular Conformation

Research on the crystal structure of related thiophene derivatives provides insights into their molecular conformation and stability. For example, studies on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have revealed that the thiophene ring, substituted by amino and ester groups, forms intra- and intermolecular hydrogen bonds, stabilizing the crystal structure (Vasu et al., 2004). Such findings are critical for understanding the chemical behavior and potential applications of these compounds.

Chemical Functionalization and Applications

The functionalization of thiophene derivatives has been explored to enhance their applications in various fields, including material science and sensor technology. Studies on the reaction between thiophene-2-carbonyl chloride, isocyanides, and acetylenedicarboxylates have led to the synthesis of bifurans and thiophenyl furans, compounds with potential applications in organic electronics and sensing technologies (Sayahi et al., 2015). The ability to introduce functional groups into the thiophene core expands the utility of these compounds in designing novel materials.

Future Directions

Thiophene-based analogs, such as this compound, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its potential applications in medicine and other fields.

properties

IUPAC Name

methyl 3-[(2-methylfuran-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-7-8(3-5-17-7)11(14)13-9-4-6-18-10(9)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPPYNMMJCRZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate

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